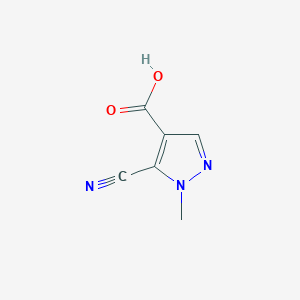

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

The exact mass of the compound 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-cyano-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYZHOYUMGSTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81303-59-5 | |

| Record name | 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This document provides an in-depth technical overview of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While this specific regioisomer is not widely cataloged and appears to be a novel or less-common research chemical without a dedicated CAS number in major public databases, this guide will elucidate its core characteristics, propose a robust synthetic pathway based on established pyrazole chemistry, and explore its potential applications as a key intermediate in the synthesis of pharmacologically active agents.

Introduction and Physicochemical Profile

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities. The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting properties ranging from anti-inflammatory and anticancer to antiviral and antimicrobial. The specific substitution pattern of a cyano group at the C5 position and a carboxylic acid at the C4 position on the N-methylated pyrazole ring offers a unique arrangement of electron-withdrawing and hydrogen-bonding functionalities, making it a valuable synthon for creating complex molecular architectures.

Its isomer, 4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid, is documented under CAS Number 1378846-25-3, highlighting the critical importance of regiochemistry in this chemical space.[1]

Table 1: Physicochemical Properties of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

| Property | Value | Source |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₆H₅N₃O₂ | Calculated |

| Molecular Weight | 151.12 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Inferred from analogs[2] |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | Inferred from analogs |

| SMILES | O=C(O)c1cn(C)nc1C#N | Predicted |

| InChI Key | (Predicted) | Predicted |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid can be logically approached via a multi-step sequence starting from commercially available precursors. The key strategic steps involve the construction of the pyrazole core followed by the hydrolysis of a carboxylate ester. This pathway is designed for efficiency and control over the crucial regiochemistry.

Caption: Proposed synthetic workflow for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (I)

-

Causality: This step creates a key electrophilic intermediate. The reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride generates the ethoxymethylene derivative, which is primed for nucleophilic attack by a hydrazine in the subsequent cyclization step.[3]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).

-

Heat the mixture to reflux (typically around 130-150°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure.

-

The resulting crude oil (Intermediate I) is often of sufficient purity to be used directly in the next step.

-

Step 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (II)

-

Causality: This is the crucial ring-forming step. Methylhydrazine acts as a dinucleophile. The more nucleophilic unsubstituted nitrogen attacks the β-carbon of the acrylate, followed by intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring. The regioselectivity is driven by the initial attack at the most electrophilic carbon.

-

Procedure:

-

Dissolve the crude Ethyl 2-cyano-3-ethoxyacrylate (I) (1.0 mol) in ethanol (3 volumes).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add methylhydrazine (1.0 mol) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture. The product (Intermediate II) often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

-

Step 3: Synthesis of Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (III)

-

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a cyano group. The primary amine is first diazotized to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

-

Procedure:

-

Suspend Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (II) (1.0 mol) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 mol) in water dropwise, keeping the temperature strictly below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 mol) in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product (Intermediate III) with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify by column chromatography if necessary.

-

Step 4: Synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid (Target Compound)

-

Causality: Basic hydrolysis (saponification) of the ethyl ester is a standard and high-yielding method to obtain the corresponding carboxylic acid. The ester is cleaved by the hydroxide ion, and subsequent acidification protonates the resulting carboxylate salt to yield the final product.[4]

-

Procedure:

-

Dissolve Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (III) (1.0 mol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 mol) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.

-

The product, 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole core is a privileged scaffold in medicinal chemistry. The specific arrangement of functional groups in 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid makes it a highly attractive intermediate for synthesizing targeted therapies, particularly kinase inhibitors.

-

Kinase Inhibition: The pyrazole ring can act as a versatile hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The carboxylic acid at C4 can be converted to a variety of amides to explore interactions with the solvent-exposed region of the ATP-binding pocket, while the C5-cyano group can modulate electronic properties or serve as a point for further derivatization. Compounds with a pyrazole core have shown potent inhibitory activity against kinases like FLT3 and CDKs, which are implicated in acute myeloid leukemia (AML) and other cancers.

Caption: Conceptual binding mode of a pyrazole-carboxamide inhibitor in a kinase active site.

Safety and Handling

While specific toxicity data for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is unavailable, data from structurally related pyrazole carboxylic acids and nitriles should be used to guide handling procedures.[1]

-

Hazard Identification:

-

Expected to cause skin irritation (H315).

-

Expected to cause serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

Nitriles can be toxic if swallowed, inhaled, or in contact with skin.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

-

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid represents a promising, albeit currently under-documented, building block for chemical synthesis. Its carefully arranged functional groups provide a platform for developing novel compounds with significant potential in drug discovery, particularly in the realm of targeted kinase inhibitors. The synthetic route proposed herein offers a logical and field-proven approach to its preparation, enabling researchers to access this valuable intermediate for their discovery programs. As with all research chemicals, appropriate safety precautions must be strictly observed during its synthesis and handling.

References

-

The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. National Library of Medicine. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Amino-4-cyano-1-methylpyrazole. Retrieved January 27, 2026, from [Link]

Sources

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, pyrazole derivatives are of particular interest due to their diverse biological activities. 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a bespoke molecule, embodying a unique electronic and structural profile conferred by the presence of both an electron-withdrawing nitrile group and a carboxylic acid function on a methylated pyrazole ring. This guide provides a comprehensive technical overview of the essential spectroscopic techniques required to characterize this molecule: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Preview

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The key to interpreting the spectra of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid lies in recognizing the distinct contributions of its constituent parts: the N-methyl group, the pyrazole ring proton, the carboxylic acid, and the nitrile group.

Caption: Molecular Structure of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

Each functional group will generate a characteristic signal, or "fingerprint," in the various spectra. The following sections will detail the predicted locations of these signals and the experimental methodologies to resolve them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide unambiguous evidence for the connectivity of atoms.

Expertise & Experience: Experimental Choices

The choice of solvent is critical for NMR analysis of this compound. Due to the presence of the acidic carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike deuterated chloroform (CDCl₃), which may not always allow for the observation of exchangeable protons, DMSO-d₆ forms hydrogen bonds with the carboxylic acid proton, slowing its exchange with any residual water and allowing it to be observed as a distinct, often broad, signal. Furthermore, the compound's polarity suggests good solubility in DMSO.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to be simple, showing three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and appears far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange. |

| ~8.3 | Singlet | 1H | C3-H | This is the sole proton on the pyrazole ring. Its chemical shift is influenced by the surrounding nitrogen atoms and the electron-withdrawing substituents. |

| ~3.9 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected in this region. It appears as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will be crucial for confirming the carbon backbone.[2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | -C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field.[2] |

| ~145 | C 5-CN | The pyrazole carbon (C5) bonded to the electron-withdrawing nitrile group will be deshielded. |

| ~138 | C 3-H | The protonated pyrazole carbon (C3) will appear in the aromatic/heteroaromatic region. |

| ~115 | -C N | The nitrile carbon is characteristic and falls within this expected range. |

| ~105 | C 4-COOH | The pyrazole carbon (C4) attached to the carboxylic acid group. Its exact position is influenced by the cumulative electronic effects of the ring and substituents. |

| ~37 | N-C H₃ | The carbon of the N-methyl group is expected in the aliphatic region. |

Caption: Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For the target compound, IR will provide definitive evidence for the carboxylic acid and nitrile moieties.

Expertise & Experience: The Dimer Effect

In the solid state or in concentrated solution, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound and characteristic effect on the IR spectrum. The O-H stretching vibration becomes exceptionally broad, and the C=O stretching frequency is lowered compared to a free (monomeric) carboxylic acid.[3][4] Recognizing these features is key to a correct interpretation.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Co-add at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the O-H, C=O, and C≡N bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | This very broad and intense absorption is the hallmark of a hydrogen-bonded carboxylic acid.[3][4] |

| ~2230 | Medium, Sharp | C≡N stretch | The nitrile group gives a characteristic sharp absorption in this region, which has few other interfering bands. |

| ~1710 | Strong, Sharp | C=O stretch | This strong absorption corresponds to the carbonyl of the carboxylic acid, with its frequency lowered due to dimerization.[3] |

| ~1600 & ~1450 | Medium | C=N, C=C stretch | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. |

| ~1250 | Medium | C-O stretch | The C-O single bond stretch of the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Experience: Ionization Method

Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. Its polar nature, particularly the carboxylic acid group, allows it to be readily ionized in solution to form protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, depending on the mode selected (positive or negative). ESI is a "soft" ionization method, meaning it typically keeps the molecular ion intact, which is crucial for determining the molecular weight.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Positive Ion Mode: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and other cation adducts (e.g., [M+Na]⁺).

-

Negative Ion Mode: Acquire the spectrum in negative ion mode to observe the deprotonated molecule, [M-H]⁻.

-

Data Analysis: Determine the accurate mass of the observed ions and use software to calculate the corresponding elemental formula.

Predicted High-Resolution Mass Spectrometry Data

The molecular formula is C₆H₅N₃O₂. The monoisotopic mass is 151.0382 Da.[1]

| Ion | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M+H]⁺ | 152.0455 | Positive ESI |

| [M+Na]⁺ | 174.0274 | Positive ESI |

| [M-H]⁻ | 150.0309 | Negative ESI |

Data sourced from PubChem predictions.[1]

Plausible Fragmentation Pathway

While ESI is a soft ionization technique, some fragmentation can be induced. A primary fragmentation pathway for the [M+H]⁺ ion would likely involve the loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO).

Caption: Predicted ESI-MS Fragmentation of the [M+H]⁺ Ion.

Conclusion

The structural characterization of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a straightforward process when approached with the correct combination of modern spectroscopic techniques. This guide provides a robust framework for researchers, detailing not only the expected spectral data but also the underlying scientific principles and practical methodologies required for their acquisition and interpretation. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a reliable benchmark for the experimental validation of this novel pyrazole derivative. Adherence to these protocols will ensure the unambiguous confirmation of its molecular structure, paving the way for its application in further scientific research.

References

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-cyano-1-methyl-1h-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

iChemical. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. iChemical. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]

-

MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available from: [Link]

-

SpectraBase. 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. Available from: [Link]

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

-

ResearchGate. 1 H NMR (italics), 13 C NMR (normal letters) and 15 N NMR (in bold).... ResearchGate. Available from: [Link]

-

PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available from: [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

-

PubChem. Methyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 5-Amino-4-cyano-1-phenylpyrazole. NIST WebBook. Available from: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of N-methylated Pyrazole Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. N-methylated pyrazoles, in particular, are prevalent in numerous FDA-approved drugs, where the methyl group is strategically introduced to modulate potency, selectivity, and pharmacokinetic properties.[3] However, the introduction of the methyl group and other substituents can significantly influence the thermal stability of the molecule. Understanding and characterizing this stability is not merely an academic exercise; it is a critical component of drug development, impacting everything from synthesis and purification to formulation, packaging, and storage.[4] This guide provides a comprehensive overview of the principles and practices for assessing the thermal stability of N-methylated pyrazole compounds, tailored for researchers, scientists, and drug development professionals.

Core Principles of Thermal Stability and Decomposition

The thermal stability of a compound is its ability to resist decomposition upon heating. For N-methylated pyrazoles, decomposition involves the cleavage of covalent bonds, leading to the formation of degradation products. The temperature at which this process begins is a key indicator of the compound's thermal robustness.

Factors Influencing Thermal Stability

The inherent stability of the pyrazole ring, combined with the nature and position of its substituents, dictates the overall thermal stability of the molecule. Key influencing factors include:

-

Substituent Effects: The electronic properties of substituents play a crucial role. Electron-withdrawing groups, such as nitro groups, can significantly decrease thermal stability by destabilizing the aromatic ring.[5] Conversely, electron-donating groups may enhance stability. The position of these substituents also matters; for instance, steric hindrance between adjacent bulky groups can introduce ring strain, potentially lowering the decomposition temperature.

-

N-Methylation Position: The position of the methyl group on the pyrazole nitrogen (N1 or N2) can influence the molecule's electronic distribution and steric profile, which in turn may affect its thermal stability. While comprehensive comparative studies are limited, it is a critical parameter to consider during lead optimization.

-

Intermolecular Interactions: In the solid state, the crystal lattice energy and intermolecular forces such as hydrogen bonding and van der Waals interactions contribute to the overall stability. Polymorphism, the ability of a compound to exist in multiple crystal forms, can therefore lead to variations in thermal stability.

Common Decomposition Pathways

While the specific degradation pathways are highly dependent on the molecule's substitution pattern, several general mechanisms can be proposed for N-methylated pyrazoles under thermal stress:

-

Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often initiated by the cleavage of the weaker N-N bond. This can lead to the formation of various nitrogen-containing fragments.

-

Substituent Elimination: Functional groups attached to the pyrazole ring can be eliminated. For example, nitro groups can be lost as nitrogen oxides.[6]

-

N-Methyl Group Migration or Elimination: The N-methyl group itself can be susceptible to cleavage, potentially leading to the formation of the corresponding N-H pyrazole and methane or other C1 fragments.

The following diagram illustrates a generalized view of potential thermal decomposition initiation points in an N-methylated pyrazole.

Caption: Potential thermal decomposition initiation sites in N-methylated pyrazoles.

Experimental Assessment of Thermal Stability

A robust assessment of thermal stability relies on a combination of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is the primary technique for determining the onset temperature of decomposition.

Experimental Protocol: TGA of an N-Methylated Pyrazole API

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground N-methylated pyrazole compound into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 400 °C) at a linear heating rate of 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant mass loss begins. This can be determined using the tangent method or by identifying the temperature at which a specific percentage of mass loss (e.g., 5%) has occurred.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss (Tmax).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Experimental Protocol: DSC of an N-Methylated Pyrazole API

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the finely ground N-methylated pyrazole compound into a hermetically sealed aluminum pan.

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses the melting and decomposition events, at a heating rate of 10 °C/min.

-

Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

-

Determine the melting point (Tm) as the onset or peak of the melting endotherm.

-

Determine the onset temperature of decomposition (Td) from the exothermic event.

-

Integrate the peak areas to determine the enthalpy of melting (ΔHm) and decomposition (ΔHd).

-

The following diagram illustrates a typical workflow for the thermal analysis of an N-methylated pyrazole compound.

Caption: Workflow for the thermal analysis of N-methylated pyrazole compounds.

Interpreting Thermal Analysis Data

The data obtained from TGA and DSC analyses provide a comprehensive picture of the thermal behavior of an N-methylated pyrazole compound.

| Parameter | Technique | Interpretation |

| Tonset (Decomposition) | TGA | The temperature at which significant thermal degradation begins. A higher Tonset indicates greater thermal stability. |

| Tmax (Decomposition) | TGA (DTG) | The temperature at which the rate of mass loss is at its maximum. |

| Residual Mass | TGA | The percentage of mass remaining at the end of the experiment, which can provide insights into the nature of the decomposition products. |

| Tm (Melting Point) | DSC | The temperature at which the compound transitions from a solid to a liquid. A sharp melting peak is indicative of a pure crystalline substance. |

| ΔHm (Enthalpy of Fusion) | DSC | The energy required to melt the sample. |

| Td (Decomposition) | DSC | The onset temperature of an exothermic decomposition event. This should be correlated with the Tonset from TGA. |

| ΔHd (Enthalpy of Decomposition) | DSC | The heat released during decomposition. A large exothermic event can indicate a potential thermal hazard. |

Regulatory Context and Forced Degradation Studies

Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products.[7][8] The ICH Q1A (R2) guideline outlines the requirements for long-term and accelerated stability studies, which are designed to establish a re-test period for the drug substance and a shelf life for the drug product.[7]

Forced degradation (or stress testing) is a critical component of these studies.[1] It involves subjecting the drug substance to conditions more severe than those used in accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This information is essential for developing stability-indicating analytical methods.

Typical Forced Degradation Conditions for N-Methylated Pyrazoles:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a temperature below its melting point (e.g., 80 °C).

-

Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.

The degradation products formed under these stress conditions should be characterized using techniques such as HPLC-MS to develop a comprehensive understanding of the molecule's stability profile.

Implications for Drug Development

The thermal stability of an N-methylated pyrazole active pharmaceutical ingredient (API) has far-reaching implications throughout the drug development process:

-

Synthesis and Purification: High temperatures used in reaction workups or purification steps like distillation could lead to degradation if the compound is thermally labile.

-

Formulation: Manufacturing processes such as hot-melt extrusion, which involve high temperatures, may not be suitable for thermally sensitive compounds. The choice of excipients is also critical, as they can influence the stability of the API in the final dosage form.[4]

-

Storage and Shelf-life: The thermal stability data are fundamental for determining appropriate storage conditions (e.g., room temperature, refrigeration) and for establishing the drug's shelf-life.[9]

-

Safety: A compound that undergoes a highly exothermic decomposition could pose a safety risk during manufacturing and handling.

Conclusion

A thorough understanding of the thermal stability of N-methylated pyrazole compounds is indispensable for successful drug development. Through a systematic approach that combines fundamental principles with rigorous experimental evaluation using techniques like TGA and DSC, researchers can gain critical insights into the behavior of these important molecules under thermal stress. This knowledge enables the selection of stable drug candidates, the development of robust manufacturing processes, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

-

Cole, C. A., Demarais, N. J., Yang, Z., Snow, T. P., & Bierbaum, V. M. (2014). Thermochemical studies of N-methylpyrazole and N-methylimidazole. The Journal of Physical Chemistry A, 118(45), 10583–10589. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

- Gao, H., & Shreeve, J. M. (2011). Recent Advances in the Synthesis of Energetic Materials. Chemical Reviews, 111(11), 7377–7436.

- Klapötke, T. M. (2017).

- Kumar, V., & Aggarwal, N. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(10), 1095-1119.

- Lupin Pharmaceuticals. (2021).

-

PubChem. (n.d.). 3-Methyl-1-phenyl-1H-pyrazole. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Biologics Evaluation and Research (CBER). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 7(10), 1165-1175.

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38449-38455. [Link]

- Verma, A., Joshi, S., & Singh, D. (2013). Pyrazole: A versatile nucleus in medicinal chemistry. Journal of Pharmaceutical and Bioallied Sciences, 5(3), 176–187.

- Vuppalanchi, S., & Furr, J. R. (2020). Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures. International Journal of Pharmaceutical Compounding, 24(6), 516–521.

-

Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-amino acids to pyrazoles: a surprising reaction in the synthesis of fluorinated analogues of celecoxib. The Journal of organic chemistry, 76(19), 7990–8001.

-

Djuris, J., & Vasiljevic, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 93. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold."[1][2] From established anti-inflammatory drugs to cutting-edge anticancer agents, pyrazole derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[2][3] This guide delves into the specific biological potential of a promising, yet underexplored, member of this family: 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid . While direct extensive biological data for this exact molecule is emerging, this document will synthesize the wealth of information available for its close structural analogs to provide a predictive framework for its bioactivity and a practical guide for its investigation.

Structural Features and Rationale for Biological Investigation

The structure of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid combines several key pharmacophoric features that suggest a high likelihood of significant biological activity.

-

The Pyrazole Core: As previously mentioned, the pyrazole ring is a well-established pharmacophore known to interact with a variety of biological targets.[2][3]

-

The Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites or receptors. It also imparts a degree of water solubility, a desirable property for drug candidates.

-

The Cyano Group: The electron-withdrawing nature of the cyano group can significantly influence the electronic distribution of the pyrazole ring, potentially modulating its binding affinity and reactivity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions.

-

The N-Methyl Group: The methylation at the N1 position prevents tautomerization, leading to a single, well-defined isomer. This is advantageous for structure-activity relationship (SAR) studies, as it eliminates the ambiguity of which tautomer is the active form.

This unique combination of functional groups suggests that 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a compelling candidate for screening in various therapeutic areas, most notably as an antimicrobial and anticancer agent.

Predicted Biological Activities and Mechanistic Insights

Based on extensive literature on related pyrazole derivatives, we can predict the following primary biological activities for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid:

Antimicrobial Activity

Pyrazole derivatives have a long and successful history as antimicrobial agents.[4] The proposed mechanisms of action are diverse and can be species-dependent.

Causality behind Predicted Antimicrobial Activity: The pyrazole nucleus can interfere with essential cellular processes in microorganisms. The presence of the cyano and carboxylic acid groups can enhance this activity by facilitating interactions with microbial enzymes or by altering the physicochemical properties of the molecule, such as its ability to cross the bacterial cell wall.[5] For instance, some pyrazole derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

Proposed Mechanism of Action (Antimicrobial):

Caption: Predicted antimicrobial mechanism of action.

Anticancer Activity

A growing body of evidence points to the significant potential of pyrazole derivatives as anticancer agents.[6][7] They have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Causality behind Predicted Anticancer Activity: The planar structure of the pyrazole ring allows it to intercalate into DNA or to fit into the ATP-binding pockets of kinases, many of which are dysregulated in cancer.[8] The cyano and carboxylic acid substituents can form specific interactions with amino acid residues in the active sites of these enzymes, leading to their inhibition. For example, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8]

Proposed Signaling Pathway (Anticancer):

Caption: Predicted anticancer signaling pathway.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, the following detailed experimental protocols are recommended.

Synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

A plausible synthetic route can be adapted from known procedures for similar pyrazole-4-carboxylic acids.[9]

Workflow for Synthesis:

Caption: Proposed synthetic workflow.

Step-by-Step Methodology:

-

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

-

To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add methylhydrazine dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (Sandmeyer Reaction).

-

Dissolve the amino-pyrazole intermediate from Step 1 in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

-

Add the cold diazonium salt solution to the copper(I) cyanide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 3: Synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid (Hydrolysis).

-

Dissolve the ester product from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10]

Step-by-Step Methodology:

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37 °C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Treat the cells with various concentrations of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid for 48-72 hours.[11]

-

Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Predicted Antimicrobial Activity (MIC in µg/mL)

| Microorganism | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus | 16 - 64 |

| Escherichia coli | 32 - 128 |

| Candida albicans | 8 - 32 |

Table 2: Predicted Anticancer Activity (IC50 in µM)

| Cancer Cell Line | Predicted IC50 Range (µM) |

| MCF-7 (Breast) | 5 - 20 |

| A549 (Lung) | 10 - 50 |

| HCT116 (Colon) | 15 - 60 |

Conclusion and Future Directions

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid presents a compelling profile for a bioactive molecule with potential applications in antimicrobial and anticancer therapy. The structural features of this compound, combined with the extensive evidence from related pyrazole derivatives, strongly support its further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its biological activity and mechanism of action. Future research should focus on the synthesis and in-depth biological evaluation of this compound, followed by lead optimization through the synthesis of analogs to establish a comprehensive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this promising pyrazole derivative.

References

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Pyrazoles as anticancer agents: Recent advances.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.

- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.

- 4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid | CAS No- 1378846-25-3. Simson Pharma.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.

- Recent Advances in the Development of Pyrazole Deriv

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- s Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv

- Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Hilaris Publisher.

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Arom

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characteriz

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI.

Sources

- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. meddocsonline.org [meddocsonline.org]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction: The Significance of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The specific molecule, 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, is a highly valuable building block in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, featuring both a nitrile and a carboxylic acid group, allows for diverse chemical modifications, making it an attractive starting material for the development of novel drug candidates. For instance, pyrazole derivatives have been investigated as potent inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this heterocyclic system.[2] This document provides a detailed, field-proven protocol for the synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid, designed for researchers and scientists in drug development.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid can be efficiently achieved through a multi-step process commencing from readily available starting materials. The proposed pathway involves the formation of a key pyrazole intermediate, followed by functional group transformations to yield the desired product.

Figure 1: Proposed synthetic workflow for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

Reaction Scheme and Mechanistic Insights

The synthesis begins with the construction of the pyrazole ring, a classic example of heterocyclic chemistry.

Step 1: Formation of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The initial step involves the condensation reaction between ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine. This reaction is a well-established method for the synthesis of 5-aminopyrazoles.[3] The nucleophilic methylhydrazine attacks the electrophilic enol ether, leading to a cyclization reaction that forms the stable pyrazole ring. The ethoxy group acts as a good leaving group, facilitating the ring closure.

Step 2: Conversion to Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate via a Sandmeyer-type Reaction

The amino group of the pyrazole intermediate is then converted to a cyano group. This transformation is analogous to the Sandmeyer reaction. The primary amine is first diazotized using sodium nitrite in an acidic medium to form a diazonium salt. This highly reactive intermediate is then treated with a cyanide source, such as copper(I) cyanide, to introduce the cyano group at the 5-position of the pyrazole ring.

Step 3: Hydrolysis to the Final Product

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the final product, 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Ethyl 2-cyano-3-ethoxyacrylate | 94-05-3 | 169.18 | 10 g |

| Methylhydrazine | 60-34-4 | 46.07 | 2.72 g |

| Ethanol | 64-17-5 | 46.07 | 100 mL |

| Sodium Nitrite | 7632-00-0 | 69.00 | 4.5 g |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | 15 mL |

| Copper(I) Cyanide | 544-92-3 | 89.56 | 6.0 g |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 5.0 g |

| Diethyl Ether | 60-29-7 | 74.12 | 200 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |

Step-by-Step Methodology:

Part 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g (59.1 mmol) of ethyl 2-cyano-3-ethoxyacrylate in 100 mL of ethanol.

-

To this solution, add 2.72 g (59.1 mmol) of methylhydrazine dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Part 2: Synthesis of Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 8.4 g (50 mmol) of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of 100 mL of water and 15 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 4.5 g (65 mmol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate 500 mL flask, prepare a solution of 6.0 g (67 mmol) of copper(I) cyanide in 50 mL of water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate. Purify by column chromatography on silica gel if necessary.

Part 3: Synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

-

Dissolve the crude Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (approx. 50 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Add a solution of 5.0 g (125 mmol) of sodium hydroxide in 50 mL of water.

-

Heat the mixture to reflux for 2 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

A white precipitate of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 60 °C.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point of the crystalline solid.

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the structure. The spectra should be consistent with the structure of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition. The monoisotopic mass is expected to be approximately 151.0382 g/mol .[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile (C≡N) and carboxylic acid (C=O and O-H) functional groups.

Figure 2: Workflow for the characterization of the synthesized product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Methylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

-

Cyanide compounds are highly toxic. Handle copper(I) cyanide with appropriate safety measures and have a cyanide antidote kit readily available.

-

Concentrated acids and bases are corrosive. Handle with care.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid. By following these procedures and adhering to the safety guidelines, researchers can reliably produce this valuable building block for applications in drug discovery and development. The rationale behind each synthetic step has been provided to offer a deeper understanding of the chemical transformations involved.

References

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.

-

4-Cyano-1-methyl-1H-pyrazole-5-carboxylic acid | CAS No- 1378846-25-3. Simson Pharma Limited.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.

-

5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI.

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

-

Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. ResearchGate.

-

Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. PubMed.

-

Process for the preparation of a pyrazole derivative. Google Patents.

-

Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents.

-

5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem.

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

-

1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. ChemicalBook.

-

5-Amino-4-cyano-1-methylpyrazole. Pharmaffiliates.

-

Methyl 1H-Pyrazole-4-carboxylate. TCI Chemicals.

-

5-cyano-1-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite.

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. PubChemLite - 5-cyano-1-methyl-1h-pyrazole-4-carboxylic acid (C6H5N3O2) [pubchemlite.lcsb.uni.lu]

Application Note: Strategic Hydrolysis of Ethyl 5-Cyano-1-methyl-1H-pyrazole-4-carboxylate for Pharmaceutical Intermediate Synthesis

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the hydrolysis of ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate. Pyrazole carboxylic acids are pivotal structural motifs in modern drug discovery, serving as key intermediates in the synthesis of therapeutics for oncology and inflammatory diseases.[1] This document details two strategic protocols: a selective basic hydrolysis to yield 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid, preserving the nitrile functionality, and a more exhaustive acidic hydrolysis to produce the corresponding dicarboxylic acid. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer a troubleshooting guide to address common challenges, ensuring researchers can reliably and efficiently synthesize these high-value compounds.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore.[1] Specifically, 1-methyl-1H-pyrazole-4-carboxylic acid derivatives are crucial building blocks for a range of targeted therapies, including kinase inhibitors and antiviral agents.[4][5]

The starting material, ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate, possesses two hydrolyzable functional groups: an ethyl ester and a cyano (nitrile) group. The selective cleavage of one or both of these groups opens distinct synthetic pathways. The ester is more susceptible to hydrolysis under mild conditions, while the nitrile group requires more forcing conditions. Understanding and controlling the reaction conditions is therefore paramount to achieving the desired synthetic outcome.

Reaction Schemes and Mechanistic Overview

The hydrolysis can be directed to yield two primary products depending on the chosen methodology.

Caption: Strategic hydrolysis pathways for the target molecule.

Mechanism of Basic Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a highly effective and generally irreversible method for converting esters to carboxylic acids.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base step is essentially irreversible and drives the reaction to completion, forming a stable carboxylate salt.[7]

-

Protonation: A final acidification step during the workup protonates the carboxylate salt to yield the final carboxylic acid product.

This method is highly selective for the ester group, as the nitrile is generally unreactive towards hydroxide under these mild conditions.

Mechanism of Acidic Nitrile & Ester Hydrolysis

Acid-catalyzed hydrolysis requires more vigorous conditions and typically results in the hydrolysis of both the ester and the nitrile functionalities.[8][9]

-

Nitrile Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[9][10][11] A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed.[12] Under sustained heating in strong acid, this amide is further hydrolyzed to a carboxylic acid and an ammonium ion.

-

Ester Hydrolysis: In parallel, the ester undergoes acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water.[13] This process, which is the reverse of Fischer esterification, ultimately cleaves the ester bond to yield the carboxylic acid and ethanol.[8][14]

Experimental Protocols

Protocol 1: Selective Basic Hydrolysis to 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol is designed for the selective saponification of the ethyl ester while preserving the cyano group. The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system is a standard and reliable method.[6]

Materials and Equipment

| Item | Specification |

| Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate | >98% Purity |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% |

| Deionized Water (H₂O) | 18.2 MΩ·cm |

| Hydrochloric Acid (HCl) | 2 M Aqueous Solution |

| Ethyl Acetate (EtOAc) | ACS Grade |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask, magnetic stirrer, condenser | Standard laboratory glassware |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask, add ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq). Dissolve the starting material in a 3:1 mixture of THF and deionized water (e.g., 30 mL THF, 10 mL H₂O).

-

Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution. Causality Note: Using a slight excess of LiOH ensures the complete consumption of the ester and drives the reaction forward.

-

Reaction Execution: Stir the mixture at room temperature (approx. 25°C) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion.

-

Workup - Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Add 20 mL of water to the residue. Cool the aqueous solution in an ice bath and slowly acidify to pH ~2 by adding 2 M HCl. A white precipitate of the carboxylic acid should form. Causality Note: Acidification is critical to protonate the carboxylate salt, rendering the product neutral and insoluble in the aqueous phase, which facilitates its isolation.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid.

Caption: Experimental workflow for selective basic hydrolysis.

Protocol 2: Exhaustive Acidic Hydrolysis to 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid

This protocol employs harsh acidic conditions to hydrolyze both the ester and the nitrile functionalities.

Materials and Equipment

| Item | Specification |

| Ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate | >98% Purity |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Round-bottom flask, magnetic stirrer, condenser | Standard laboratory glassware |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend ethyl 5-cyano-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in concentrated hydrochloric acid (20 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Maintain reflux for 12-24 hours. Causality Note: The high temperature and strong acidic environment are necessary to overcome the activation energy for the hydrolysis of the chemically robust nitrile group.[12]

-

Monitoring: The reaction can be monitored by taking small aliquots, quenching with base, and analyzing by NMR to check for the disappearance of the nitrile and ester signals.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The dicarboxylic acid product may precipitate directly from the acidic solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold water.

-

Purification and Concentration: If the product remains in solution, concentrate the mixture under reduced pressure to remove excess HCl and water. The resulting solid can be purified by recrystallization from water or an appropriate organic solvent.

Data Analysis and Characterization

Confirm the identity and purity of the products using standard analytical techniques.

Expected Spectroscopic Data

| Compound | 1H NMR (δ, ppm) (DMSO-d6) | 13C NMR (δ, ppm) (DMSO-d6) | IR (ν, cm-1) |

| Starting Material (Ethyl Ester) | ~8.3 (s, 1H, pyrazole-H), 4.3 (q, 2H, -OCH₂-), 3.9 (s, 3H, -NCH₃), 1.3 (t, 3H, -CH₃) | ~162 (C=O), 145 (C), 140 (C), 115 (C≡N), 95 (C), 61 (-OCH₂-), 38 (-NCH₃), 14 (-CH₃) | ~2230 (C≡N), ~1720 (C=O ester) |